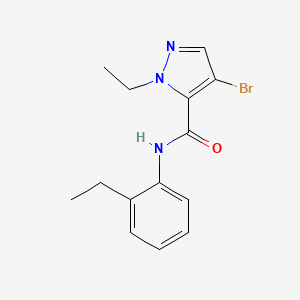

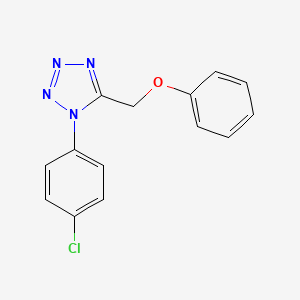

![molecular formula C18H20N2O6S B4630340 methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)

methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Übersicht

Beschreibung

This compound belongs to a class of chemicals that are of interest due to their unique chemical structures and potential biological activities. Its synthesis and analysis are crucial for understanding its properties and applications in various fields, excluding drug use and dosage information or drug side effects.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including etherification, sulfonyl chloride formation, amine formation, and esterification. Process optimization for such compounds can lead to significant improvements in yield and efficiency. For instance, Xu et al. (2018) reported optimized reaction conditions for a similar compound, leading to a total yield improvement to 63.7% through a four-step reaction process (Xu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's properties. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly used to confirm the structures of synthesized compounds. For example, Moser et al. (2005) determined the crystal structure of a complex molecule through X-ray diffraction, highlighting the importance of structural analysis in understanding compound properties (Moser et al., 2005).

Chemical Reactions and Properties

The compound's reactivity and interactions with other chemicals are pivotal for its applications. For example, the formation of glycosyl triflates from thioglycosides using a combination of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride demonstrates its potential in synthesizing glycosides with good yield and selectivity (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applications. Studies like those by Ajibade and Andrew (2021) on similar compounds can provide insights into the importance of physical properties in determining the compound's behavior and potential applications (Ajibade & Andrew, 2021).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the compound's potential applications. Research by Murugavel et al. (2017) on a novel compound provides an example of how detailed analysis, including molecular docking and DFT computational approaches, can shed light on the compound's chemical properties and biological activities (Murugavel et al., 2017).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

- This compound is utilized in the synthesis of intermediates for pharmaceuticals, showcasing its role in facilitating the development of therapeutic agents. For instance, its structural analogs are explored for optimizing reaction conditions in the synthesis of sulpiride, an antipsychotic medication, which underscores the importance of such compounds in enhancing pharmaceutical manufacturing processes (Xu et al., 2018).

- Its derivatives are involved in the synthesis of complex molecules with potential anticancer properties, as demonstrated by the synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Advanced Polymerization Techniques

- In polymer science, certain derivatives serve as photoinitiators or photoiniferters in nitroxide-mediated photopolymerization processes. These applications are crucial for developing advanced materials with tailored properties for coatings, adhesives, and other industrial uses. The ability to control polymerization through light-induced mechanisms offers significant advantages in precision and environmental sustainability (Guillaneuf et al., 2010).

Environmental and Agricultural Chemistry

- Research into the metabolism and photodegradation of related sulfonylurea herbicides in agricultural contexts highlights the environmental fate of such compounds. Understanding their transformation under environmental conditions is vital for assessing and mitigating potential impacts on ecosystems and human health. Studies on tribenuron-methyl, for example, elucidate the pathways and products of photolysis on various surfaces, contributing to safer and more sustainable agricultural practices (Bhattacharjeel & Dureja, 2002).

Eigenschaften

IUPAC Name |

methyl 4-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-25-16-10-8-15(9-11-16)20(27(3,23)24)12-17(21)19-14-6-4-13(5-7-14)18(22)26-2/h4-11H,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEVRSMUVJTDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)

![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)

![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)